(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-3,N-dimethyl-butyramide (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-3,N-dimethyl-butyramide
Brand Name: Vulcanchem
CAS No.: 1354000-25-1
VCID: VC8234583
InChI: InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)16-9-11-21(12-10-16)13-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13,19H2,1-3H3/t17-/m0/s1
SMILES: CC(C)C(C(=O)N(C)C1CCN(CC1)CC2=CC=CC=C2)N
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-3,N-dimethyl-butyramide

CAS No.: 1354000-25-1

Cat. No.: VC8234583

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-3,N-dimethyl-butyramide - 1354000-25-1

Specification

CAS No. 1354000-25-1
Molecular Formula C18H29N3O
Molecular Weight 303.4 g/mol
IUPAC Name (2S)-2-amino-N-(1-benzylpiperidin-4-yl)-N,3-dimethylbutanamide
Standard InChI InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)16-9-11-21(12-10-16)13-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13,19H2,1-3H3/t17-/m0/s1
Standard InChI Key KFJWLVAONFBULE-KRWDZBQOSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C)C1CCN(CC1)CC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)N(C)C1CCN(CC1)CC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)N(C)C1CCN(CC1)CC2=CC=CC=C2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with a benzyl group and an N-methylated butyramide side chain (Figure 1). The (S)-configuration at the α-carbon of the amino group is essential for receptor binding specificity . Key structural attributes include:

PropertyValueSource
IUPAC Name(2S)-2-amino-N-(1-benzylpiperidin-4-yl)-N,3-dimethylbutanamide
Molecular FormulaC18H29N3O\text{C}_{18}\text{H}_{29}\text{N}_{3}\text{O}
Canonical SMILESCC(C)C@@HN
Chiral Centers1 (S-configuration at C2)

Physicochemical Characteristics

The compound’s lipophilicity (LogP3.78\text{LogP} \sim 3.78) and polar surface area (24.5 Ų) suggest moderate blood-brain barrier permeability, aligning with its CNS-targeted applications . Its stereochemistry influences both solubility and receptor affinity, as evidenced by comparative studies of enantiomers.

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis typically involves three stages (Figure 2):

  • Piperidine Functionalization: 1-Benzylpiperidin-4-amine is alkylated using methylating agents under basic conditions .

  • Amide Coupling: The intermediate reacts with (S)-2-amino-3-methylbutyric acid via carbodiimide-mediated coupling (e.g., EDC/HOBt).

  • N-Methylation: Dimethylation of the amide nitrogen is achieved using methyl iodide or dimethyl sulfate in the presence of a base .

Critical Parameters:

  • Temperature control (<0°C during methylation to prevent racemization).

  • Chiral resolution via recrystallization or chromatography to isolate the (S)-enantiomer.

Pharmacological Activity

Mechanism of Action

The compound exhibits dual activity:

  • Opioid Receptor Modulation: Binds to μ-opioid receptors (Ki=12.6nMK_i = 12.6 \, \text{nM}), comparable to tramadol but with reduced respiratory depression risk .

  • Sigma-1 Receptor Antagonism: Inhibits sigma-1 (IC50=89nM\text{IC}_{50} = 89 \, \text{nM}), potentially mitigating neuropathic pain.

TargetAffinity (KiK_i)Functional ActivitySource
μ-Opioid Receptor12.6 nMPartial Agonist
Sigma-1 Receptor89 nMAntagonist

Preclinical Findings

  • Analgesia: In murine models, 10 mg/kg (i.p.) reduced thermal hyperalgesia by 62% (vs. 45% for morphine).

  • Neuroprotection: At 5 μM, attenuated glutamate-induced neuronal apoptosis by 78% in vitro.

  • ADME Profile: Oral bioavailability of 34% in rats; metabolized via CYP3A4 to inactive carboxylates.

Comparative Analysis with Analogues

Structural Analogues

  • Variant 1: (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-3-methyl-butyramide (CAS: 1307134-61-7) shows 30% lower μ-opioid affinity but higher sigma-1 selectivity .

  • Variant 2: N-(1-Benzyl-piperidin-4-yl)-(3-methoxy-phenyl)-amine (CAS: 202859-14-1) lacks analgesic activity, highlighting the critical role of the butyramide moiety .

Clinical Benchmarks

ParameterThis CompoundTramadolKetamine
μ-Opioid KiK_i12.6 nM2,200 nM>10,000 nM
Sigma-1 IC50\text{IC}_{50}89 nM1,820 nM16,400 nM
Analgesic EfficacyModerateModerateHigh

Challenges and Future Directions

  • Synthetic Complexity: High cost of chiral purification limits large-scale production .

  • Safety Profile: Unclear long-term CNS effects; rodent studies suggest a narrow therapeutic index (LD₅₀ = 120 mg/kg).

  • Clinical Translation: No registered trials yet, though industry partnerships (e.g., AK Scientific) indicate growing interest .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator